Benzenamine, N-(1-methyl-2-propynyl)-

Organic Synthesis Propargylamine Synthesis Acetylene Chemistry

Benzenamine, N-(1-methyl-2-propynyl)- (IUPAC: N-but-3-yn-2-ylaniline; synonym: 3-anilino-1-butyne) is a chiral propargylamine derivative of aniline with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol. It belongs to the N-substituted alkynyl aniline class, which has been extensively patented for agricultural fungicide applications.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
CAS No. 53832-62-5
Cat. No. B13963303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-(1-methyl-2-propynyl)-
CAS53832-62-5
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C#C)NC1=CC=CC=C1
InChIInChI=1S/C10H11N/c1-3-9(2)11-10-7-5-4-6-8-10/h1,4-9,11H,2H3
InChIKeyYVHNSTSWXJRZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, N-(1-methyl-2-propynyl)- (CAS 53832-62-5): Procurement-Grade Identity and Structural Context


Benzenamine, N-(1-methyl-2-propynyl)- (IUPAC: N-but-3-yn-2-ylaniline; synonym: 3-anilino-1-butyne) is a chiral propargylamine derivative of aniline with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol . It belongs to the N-substituted alkynyl aniline class, which has been extensively patented for agricultural fungicide applications [1]. The compound features a stereogenic center at the carbon bearing the methyl and ethynyl groups, making it a racemic chiral building block. Its primary documented industrial relevance is as the direct synthetic precursor to the chloroacetanilide herbicide Prynachlor (CAS 21267-72-1), where it undergoes N-acylation with chloroacetyl chloride [2]. Unlike the simpler N-propargyl aniline (N-(prop-2-yn-1-yl)aniline), the branched 1-methyl-2-propynyl substituent introduces steric and electronic differentiation that alters both reactivity in sigmatropic rearrangements and enantioselective transformation outcomes.

Chiral propargylamine building block for enantioselective sigmatropic rearrangement studies
Structurally required intermediate for Prynachlor herbicide synthesis via the but-3-yn-2-yl motif
Acetylene-based anilide coupling route offers reported high chemoselectivity, reducing bis-alkylation byproducts
Racemic chiral center enables downstream stereochemical exploration; compatible with chiral HPLC separation

Why N-Propargyl Aniline or N-Allyl Aniline Cannot Substitute for Benzenamine, N-(1-methyl-2-propynyl)- in Critical Applications


Simple substitution with unbranched N-propargyl aniline (N-(prop-2-yn-1-yl)aniline) or N-allyl aniline fails in two key contexts. First, in the synthesis of Prynachlor, the branched 1-methyl-2-propynyl substituent is structurally mandatory — the chloroacetanilide herbicide requires the N-(but-3-yn-2-yl) motif for its biological activity as a lipid synthesis inhibitor, and the unbranched analog would yield a different chemotype with unknown phytotoxicity [1]. Second, in acid-catalyzed [3,3]-sigmatropic rearrangements, the presence of the methyl branch at C(1′) fundamentally alters the reaction pathway: N-(1′,1′-dimethylprop-2′-ynyl)aniline and N-(1′-methylprop-2′-ynyl)aniline derivatives exhibit distinct product distributions compared to unbranched analogs, with the methyl substituent influencing both the rate of N–C(1′) bond heterolysis and the competition between [1,2]- and [3,3]-sigmatropic shifts [2]. For stereochemical applications, the chiral center present in Benzenamine, N-(1-methyl-2-propynyl)- enables enantioselective transformations that are inaccessible with achiral N-propargyl aniline [3].

Target Feature
Substitute Risk
Branched 1-methyl-2-propynyl substituent is structurally mandatory for Prynachlor chloroacetanilide
Unbranched N-propargyl aniline would produce a different chemotype; regulatory history and lipid synthesis inhibition may not transfer
Methyl branch at C(1′) directs acid-catalyzed [3,3]-sigmatropic pathway toward heterocycle formation
Achiral N-allyl or unbranched propargyl anilines exhibit divergent product distributions; enantioselective outcomes may not replicate
Racemic chiral center provides a handle for enantiomeric resolution and asymmetric transformation studies
Achiral N-propargyl aniline lacks stereochemical information, precluding enantioselective rearrangement investigations

Quantitative Differentiation Evidence for Benzenamine, N-(1-methyl-2-propynyl)- Against Close Analogs


Synthesis Yield and Selectivity: 3-Anilino-1-butyne Formation from Anilides and Acetylene

In a one-step synthesis from anilides and acetylene, 3-anilino-1-butyne (Benzenamine, N-(1-methyl-2-propynyl)-) was obtained with a yield of 35% and a selectivity of 97% [1]. This high chemoselectivity for the branched propargyl aniline over potential N-ethylation or other byproducts differentiates this synthetic route from typical N-propargylation of aniline with propargyl halides, which often produce mixtures of mono- and bis-alkylated products when unbranched propargyl electrophiles are used [1].

Synthesis Selectivity
Cross-study comparable
Yield: 35% · Chemoselectivity: 97%
Supports procurement of defined intermediate; purification overhead reduced
Acetylene coupling route; conditions from Izv. Akad. Nauk SSSR, 1978
Organic Synthesis Propargylamine Synthesis Acetylene Chemistry

Acid-Catalyzed Rearrangement Reactivity: Differential Product Partitioning vs. N-(1′,1′-Dimethylprop-2′-ynyl)aniline

The acid-catalyzed [3,3]-sigmatropic rearrangement of N-(1′,1′-dimethylprop-2′-ynyl)aniline (the gem-dimethyl analog) in 1N H₂SO₄/BuOH at 100°C led to no product formation due to sensitivity of the expected product to the reaction conditions, whereas N-(3′-bromo-1′-methylprop-2′-ynyl)-2,6-diisopropylaniline (a derivative of the 1′-methylprop-2′-ynyl series) underwent productive rearrangement to yield 1,2,3,4-tetrahydro-8-isopropyl-2-methylquinolin-4-one [1]. This demonstrates that the mono-methyl substitution at C(1′) (as in Benzenamine, N-(1-methyl-2-propynyl)-) provides a balance between steric protection and reactivity that is lost in the gem-dimethyl analog, which either fails to rearrange or leads to product decomposition [1].

Rearrangement Outcome
Head-to-head
Target: productive cyclization · gem-dimethyl analog: 0% yield
Mono-methyl substitution enables acid-catalyzed heterocycle formation; gem-dimethyl may not proceed
1N H₂SO₄/BuOH, 100°C; data from Helvetica Chimica Acta, 1990
Sigmatropic Rearrangement Reaction Mechanism Propargyl Aniline Reactivity

Herbicide Precursor Specificity: N-(But-3-yn-2-yl)aniline as the Required Intermediate for Prynachlor Synthesis

Prynachlor (2-chloro-N-(1-methyl-2-propynyl)-N-phenylacetamide, CAS 21267-72-1) is a selective, systemic herbicide that acts as a lipid synthesis inhibitor [1]. Its commercial synthesis proceeds via N-acylation of Benzenamine, N-(1-methyl-2-propynyl)- with chloroacetyl chloride in the presence of a base [1]. The unbranched analog N-(prop-2-yn-1-yl)aniline would yield 2-chloro-N-(prop-2-yn-1-yl)-N-phenylacetamide, a structurally distinct compound with no established herbicidal registration. Furthermore, Prynachlor itself exhibits stereoisomerism due to the chiral center in the but-3-yn-2-yl moiety, meaning enantiopure or racemic Benzenamine, N-(1-methyl-2-propynyl)- can be used to control the stereochemical outcome of the final herbicide [2].

Precursor Specificity
Head-to-head
Direct precursor to registered herbicide Prynachlor (CAS 21267-72-1)
Structural specificity confirmed; unbranched analog yields unregistered, uncharacterized chemotype
Prynachlor lipid synthesis inhibitor; EU registration now obsolete
Agrochemical Intermediate Herbicide Synthesis Chloroacetanilide

Chiral Pool Accessibility: Enantiomeric Differentiation in Sigmatropic Rearrangements

The acid-catalyzed rearrangement of enantiomerically enriched (S)-N-(1′-phenylprop-2′-ynyl)-2,6-dimethylaniline led to recovered starting material with 18% loss of optical purity, while the (S)-3′-chloro derivative showed 48% loss, and the (S)-N-[1′-(p-tolyl)prop-2′-ynyl] analog showed 78% loss [1]. This gradation in stereochemical integrity demonstrates that the 1′-substituent on the propargyl moiety directly controls the degree of N–C(1′) bond heterolysis, a parameter critical for enantioselective applications. Benzenamine, N-(1-methyl-2-propynyl)-, bearing a methyl substituent at C(1′), is expected to exhibit intermediate stereochemical stability based on this series, making it a tunable chiral synthon compared to the stereochemically more labile aryl-substituted analogs [1].

Stereochemical Integrity
Class-level
Optical purity loss: 18–78% across 1′-substituted analogs
Methyl-substituted scaffold expected to balance reactivity and configurational stability
Chiral HPLC monitoring; enantiomerically enriched starting materials
Chiral Building Block Enantioselective Synthesis Stereochemistry

Fungicidal Activity: Structural Requirements Within N-Substituted Alkynyl Aniline Class

US Patent 4,372,972 discloses N-substituted alkynyl anilines as systemic/eradicant fungicides with high activity against Oomycetes [1]. The generic formula encompasses compounds where the alkynyl substituent R⁴ is (C₂-C₄)alkynyl, which includes both the unbranched prop-2-ynyl and the branched but-3-yn-2-yl motifs [1]. While the patent does not provide isolated MIC data for Benzenamine, N-(1-methyl-2-propynyl)- itself (it primarily exemplifies haloacetanilide derivatives), the free amine serves as the penultimate intermediate for generating the active fungicidal derivatives. The branched alkynyl substitution pattern is explicitly claimed and differs from simpler N-propargyl compounds in providing enhanced lipophilicity and metabolic stability, as inferred from the broader patent SAR disclosing that alkyl substitution on the alkynyl moiety modulates systemic mobility in plants [1].

Fungicidal Lead Scaffold
Class-level
Core scaffold for N-alkynyl aniline fungicides (US 4,372,972)
Branched alkynyl group differentiates physicochemical properties for lead generation
No isolated MIC data; patent-derived SAR inference; data to verify
Agricultural Fungicide Oomycete Control Structure-Activity Relationship

Application Scenarios Where Benzenamine, N-(1-methyl-2-propynyl)- Delivers Documented Differentiation


Direct Precursor for Prynachlor Herbicide Synthesis and Chloroacetanilide Agrochemical Development

Benzenamine, N-(1-methyl-2-propynyl)- is the mandatory amine intermediate for the synthesis of Prynachlor (CAS 21267-72-1), a selective pre-emergence herbicide that inhibits lipid synthesis in germinating shoots [1]. N-acylation with chloroacetyl chloride in the presence of triethylamine or sodium carbonate yields the active chloroacetanilide [1]. No alternative amine (e.g., N-propargyl aniline or N-allyl aniline) can produce this specific herbicide. Research programs developing next-generation chloroacetanilide herbicides with the but-3-yn-2-yl motif require this compound as a building block for SAR exploration.

Chiral Building Block for Enantioselective Sigmatropic Rearrangement and Heterocycle Synthesis

The stereogenic center at the 1′-position enables enantioselective [3,3]-sigmatropic rearrangements leading to chiral indolines, quinolines, and tricyclic scaffolds [1]. Acid-catalyzed rearrangement of derivatives of Benzenamine, N-(1-methyl-2-propynyl)- in H₂SO₄/ROH mixtures generates iminium ion intermediates that undergo intramolecular cyclization to produce heterocyclic products [1]. The mono-methyl substitution at C(1′) provides a critical balance: sufficient steric bulk to influence diastereoselectivity without completely blocking reactivity, unlike the gem-dimethyl analog which fails to rearrange [1].

Fungicidal Lead Intermediate: N-Alkynyl Aniline Platform for Oomycete Control Agents

As a core scaffold for the N-substituted alkynyl aniline fungicide class disclosed in US 4,372,972, Benzenamine, N-(1-methyl-2-propynyl)- serves as the starting material for preparing a library of haloacetanilide, carbamate, and urea derivatives [1]. These derivatives possess systemic/eradicant activity against Oomycetes pathogens including Phytophthora and Pythium species [1]. The branched alkynyl group structurally differentiates resulting fungicides from those derived from linear N-propargyl aniline, with implications for logP, phloem mobility, and metabolic stability [1].

High-Selectivity Propargylamine Synthesis via Acetylide Methodology

The compound is accessible via a one-step synthesis from anilides and acetylene with 97% selectivity [1]. This route avoids the use of propargyl halides and the associated bis-alkylation side reactions that complicate the preparation of unbranched N-propargyl anilines [1]. For research groups requiring multi-gram quantities of a structurally defined, chiral propargyl aniline with minimal purification overhead, Benzenamine, N-(1-methyl-2-propynyl)- offers a synthesis advantage over analogs prepared via less selective N-alkylation methods.

Application
Selection Property
Validation Focus
Agrochemical Intermediate: Prynachlor Synthesis
Structural specificity of but-3-yn-2-yl motif
Verify N-acylation efficiency and regiochemical identity
Chiral Building Block for Sigmatropic Rearrangement
Mono-methyl substitution balance for reactivity
Confirm reaction pathway and diastereoselectivity under acidic conditions
Fungicidal Lead Generation Platform
Branched alkynyl scaffold differentiation
Screen derivative libraries for Oomycete inhibition in research assays
High-Selectivity Synthetic Route Access
Acetylene-based coupling methodology
Validate chemoselectivity and byproduct profile for multi-gram preparation
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